6-nitrobenzo[d]thiazol-2(3H)-one
Overview
Description
6-Nitrobenzo[d]thiazol-2(3H)-one is an organic compound with the molecular formula C7H5N3O2S . It is used in various chemical reactions and has been studied for its potential applications .
Synthesis Analysis
The synthesis of 6-nitrobenzo[d]thiazol-2(3H)-one involves several steps . The process starts with 6-nitrobenzo[d]thiazol-2-amine, which is reacted with an acid chloride under an argon atmosphere . The reaction mixture is then stirred and concentrated, yielding a 6-nitrobenzo[d]thiazole intermediate . This intermediate is further reacted to yield the final product .Molecular Structure Analysis
The molecular structure of 6-nitrobenzo[d]thiazol-2(3H)-one consists of a benzothiazole ring system, which is a bicyclic compound containing a benzene ring fused to a thiazole ring . The compound also contains a nitro group (-NO2) attached to the benzothiazole ring .Chemical Reactions Analysis
6-Nitrobenzo[d]thiazol-2(3H)-one can undergo various chemical reactions. For instance, it can be used as a starting material in the synthesis of benzothiazole derivatives .Physical And Chemical Properties Analysis
6-Nitrobenzo[d]thiazol-2(3H)-one has a molecular weight of 195.20 g/mol . It has a density of 1.6±0.1 g/cm3 . The compound is soluble, with a solubility of 1.97 mg/ml .Scientific Research Applications
Salt and Co-crystal Formation with Carboxylic Acid Derivatives
- Research on non-covalent interactions between organic bases like 6-bromobenzo[d]thiazol-2-amine, a related compound to 6-nitrobenzo[d]thiazol-2(3H)-one, and various carboxylic acids has enhanced understanding of binding processes. These studies involve the formation of anhydrous and hydrated multicomponent organic acid–base adducts, characterized by techniques like X-ray diffraction, IR, and elemental analysis (Jin et al., 2012).
Antimicrobial Applications
- A series of compounds derived from 6-nitrobenzo[d]thiazol-2-3H-one have been synthesized and tested for their antimicrobial properties against various microbes. These compounds include 2-substituted-3-((3-(6-nitrobenzo[d]thiazol-2-yl)-4-oxo-3,4-dihydroquinazolin-2-yl)methyl)-1,3,4-thiadiazol-3-ium-5-thiolate (Akbari, Savaliya, & Patel, 2014).
Chemical Synthesis and Sensing Applications
- An efficient synthesis method has been developed for N1-(3-(methylthio)propyl)-2-((3-(methylthio)propyl)thio)benzene-1,4-diamine starting from 6-nitrobenzo[d]thiazole. The synthesized compound is utilized as a bifunctional Cu(I) chelate, with potential applications in sensing (Massing & Planalp, 2015).
Novel Formation of Benzo[d]imidazo[2,1-b]thiazoles
- Research demonstrates the formation of benzo[d]imidazo[2,1-b]thiazole through iron-catalyzed coupling involving 6-nitrobenzo[d]thiazol-2-amine. This unique transformation possibly includes a sequential aza-Henry reaction and intramolecular cyclization, followed by denitration (Balwe & Jeong, 2016).
Environmental Pollutant Biotransformation
- The fungus Cunninghamella elegans has been used to study the biotransformation of environmental pollutants like 1-nitrobenzo[e]pyrene, a compound related to 6-nitrobenzo[d]thiazol-2-3H-one. This research sheds light on the metabolic pathways of such compounds and their environmental impact (Pothuluri et al., 1999).
Synthesis of Anticancer Agents
- Novel 6-hydroxy-benzo[d][1,3]oxathiol-2-one Schiff bases, synthesized from a nitro derivative related to 6-nitrobenzo[d]thiazol-2-3H-one, have shown potential as anticancer agents. Their cytotoxicity against various cancer cell lines has been evaluated, indicating their potential in cancer treatment (Chazin et al., 2015).
Chemical Sensors for Anions
- Compounds like (E)-2-((benzo[d]thiazol-2-ylimino)methyl)-4-nitrophenol have been synthesized for use as chemical sensors. These sensors are selective and sensitive for the detection of anions like cyanide in aqueous media, indicating the utility of 6-nitrobenzo[d]thiazol-2-3H-one derivatives in analytical chemistry (Elsafy, Al-Easa, & Hijji, 2018).
Safety And Hazards
Future Directions
properties
IUPAC Name |
6-nitro-3H-1,3-benzothiazol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O3S/c10-7-8-5-2-1-4(9(11)12)3-6(5)13-7/h1-3H,(H,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QITPMSSAFSZYOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])SC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50182800 | |
Record name | 2(3H)-Benzothiazolone, 6-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50182800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-nitrobenzo[d]thiazol-2(3H)-one | |
CAS RN |
28620-12-4 | |
Record name | 2(3H)-Benzothiazolone, 6-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028620124 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2(3H)-Benzothiazolone, 6-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50182800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 28620-12-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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